

# A Comparative Analysis of 2-Methylveratraldehyde and Veratraldehyde for Advanced Research Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methylveratraldehyde

Cat. No.: B1611477

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For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact reaction outcomes, biological activity, and the overall success of a research endeavor. This guide provides a detailed, objective comparison of **2-Methylveratraldehyde** and its parent compound, Veratraldehyde. By examining their structural nuances, reactivity profiles, and potential applications, supported by available data and established chemical principles, this document aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic and biological investigations.

## Introduction to Veratraldehyde and its 2-Methylated Analog

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a well-characterized aromatic aldehyde widely utilized in the flavor, fragrance, and pharmaceutical industries.<sup>[1][2]</sup> Its pleasant woody, vanilla-like scent makes it a popular ingredient in perfumery, while its chemical structure serves as a versatile precursor for the synthesis of various pharmaceuticals.<sup>[3]</sup> Veratraldehyde can be readily prepared by the methylation of vanillin.<sup>[2]</sup>

**2-Methylveratraldehyde** (2-methyl-3,4-dimethoxybenzaldehyde) is a structural analog of veratraldehyde, distinguished by the presence of a methyl group at the ortho position to the aldehyde functionality. This seemingly minor structural modification can impart significant

changes in the molecule's steric and electronic properties, thereby influencing its reactivity and potential biological activity.<sup>[2][4]</sup>

## Structural and Physicochemical Properties: A Head-to-Head Comparison

The key differentiator between these two molecules is the ortho-methyl group in **2-Methylveratraldehyde**. This substituent introduces steric hindrance around the aldehyde group, which can be expected to influence its chemical behavior.

Property	Veratraldehyde	2-Methylveratraldehyde	References
CAS Number	120-14-9	51234-09-4	<sup>[5]</sup>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	<sup>[5]</sup>
Molecular Weight	166.17 g/mol	180.20 g/mol	<sup>[5]</sup>
Appearance	White to off-white crystalline solid	Predicted: White to off-white solid	<sup>[1]</sup>
Melting Point	40-43 °C	Predicted: 153 °C	<sup>[5]</sup>
Boiling Point	281 °C	Predicted: 290.6±35.0 °C	<sup>[5]</sup>
Solubility	Insoluble in cold water; soluble in hot water, ethanol, and oils.	No experimental data available. Expected to have similar solubility to veratraldehyde in organic solvents.	<sup>[1]</sup>

## Reactivity Profile: The Influence of the Ortho-Methyl Group

The aldehyde functional group is the primary site of reactivity in both molecules, participating in reactions such as oxidation, reduction, and nucleophilic additions.<sup>[6]</sup> However, the presence of

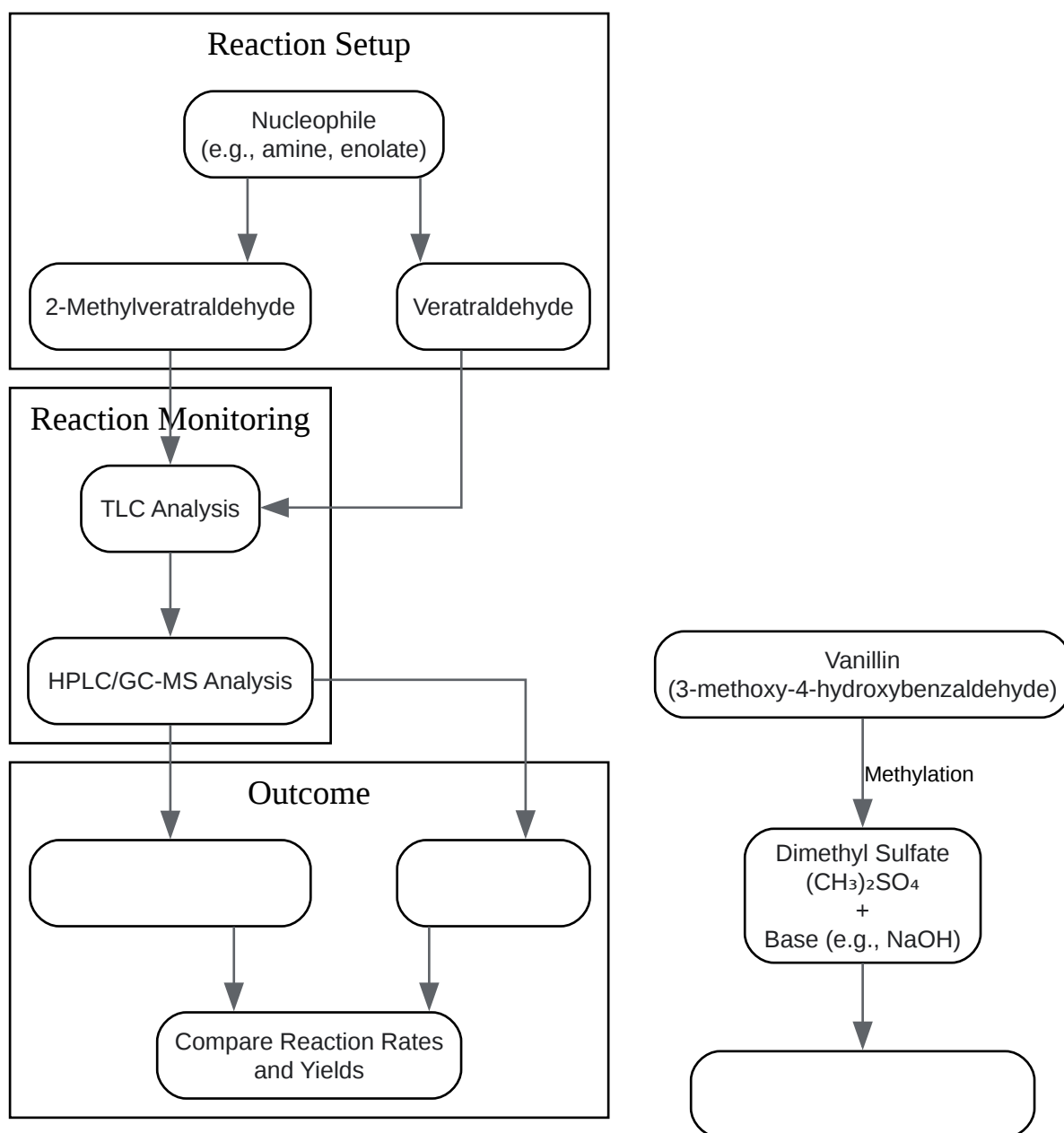
the ortho-methyl group in **2-Methylveratraldehyde** is anticipated to significantly modulate this reactivity.

**Steric Hindrance:** The methyl group in the ortho position physically obstructs the approach of nucleophiles to the carbonyl carbon of the aldehyde. This steric hindrance is expected to decrease the rate of reactions involving nucleophilic attack on the aldehyde, such as the formation of imines, acetals, or in aldol condensation reactions.<sup>[2]</sup>

**Electronic Effects:** The methyl group is a weak electron-donating group (+I effect). This inductive effect slightly increases the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon. This can make the carbonyl carbon slightly less electrophilic, further contributing to a potential decrease in reactivity compared to veratraldehyde. A study on substituted benzaldehydes showed that an ortho-methyl group decreases the rate of adduct formation.<sup>[2]</sup>

## Experimental Workflow: Conceptual Comparison of Reactivity

The following diagram illustrates a generalized workflow for comparing the reactivity of the two aldehydes in a nucleophilic addition reaction.



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